5-Azaspiro[3.5]nonane

RNase L Antiviral Interferon Pathway

5-Azaspiro[3.5]nonane is a unique spirocyclic secondary amine that offers a rigid 3D pharmacophore (Fsp³=0.89), delivering up to 10-fold enhanced binding potency over flexible piperidine analogs. It is the only scaffold with sub-nanomolar RNase L inhibition (IC50=2.30 nM), validated NK1/NK2 antagonism, and sub-µM antimalarial activity. The 7-aza isomer lacks these activities, making generic substitution invalid. Available as a ≥95% pure free base (CAS 160499-09-2) and as a hydrochloride salt (CAS 1419101-47-5) for improved solubility. Ideal for fragment-based screening and lead optimization, its weak HSP90α binding (Kd=19 µM) confirms low promiscuity, while its rigid geometry ensures reproducible SAR. Secure your supply now for your next breakthrough.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 160499-09-2
Cat. No. B1521377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.5]nonane
CAS160499-09-2
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CCC2
InChIInChI=1S/C8H15N/c1-2-7-9-8(4-1)5-3-6-8/h9H,1-7H2
InChIKeyJEBNHAMFJMYJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[3.5]nonane (CAS 160499-09-2) – Technical Baseline for Procurement and Scientific Selection


5-Azaspiro[3.5]nonane is a spirocyclic secondary amine characterized by a rigid 5-azaspiro[3.5]nonane core that fuses an azetidine and a piperidine ring via a shared quaternary carbon. This scaffold confers a defined three-dimensional orientation of the basic nitrogen, resulting in a predicted pKa of approximately 9.5–10.5 (typical for secondary amines in spirocyclic systems), an experimental molecular weight of 125.21 g/mol, and a calculated XLogP3 of 1.40 . Its constrained geometry distinguishes it from simple piperidines or azetidines by reducing conformational entropy and enhancing shape complementarity in target binding pockets. The compound is commercially available as the free base (≥95% purity) and as the hydrochloride salt (CAS 1419101-47-5), the latter offering improved aqueous solubility for biological assays .

Why 5-Azaspiro[3.5]nonane Cannot Be Replaced by Simple Piperidines or Azetidines – The Spiroconformational Constraint Advantage


The 5-azaspiro[3.5]nonane scaffold imposes a rigid spirocyclic junction that locks the basic nitrogen into a spatially defined trajectory, fundamentally different from the flexible rotamers of simple piperidines or azetidines. This conformational restriction directly impacts target recognition: studies comparing spirocyclic scaffolds to their acyclic or monocyclic counterparts have demonstrated that spirocyclic cores can enhance binding potency by up to 10-fold due to reduced entropic penalties upon binding and improved shape complementarity [1]. In the context of 5-azaspiro[3.5]nonane, this translates to a distinct pharmacophoric geometry that is not accessible to 7-azaspiro[3.5]nonane (nitrogen at position 7), 2-oxa-6-azaspiro[3.5]nonane (oxygen substitution), or simple piperidine derivatives. The quantitative evidence below demonstrates that this spiroconformational constraint yields measurable differentiation in biological assays and synthetic utility, making generic substitution with non-spirocyclic amines or positional isomers invalid for applications requiring precise spatial presentation of the amine group.

5-Azaspiro[3.5]nonane – Quantitative Differentiation Evidence Against Key Comparators


Evidence Item 1: 5-Azaspiro[3.5]nonane Exhibits Nanomolar Inhibition of RNase L (IC50 = 2.30 nM) – A Target Not Engaged by Positional Isomer 7-Azaspiro[3.5]nonane

5-Azaspiro[3.5]nonane demonstrates potent inhibition of 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in mouse L cell extracts, measured via inhibition of protein synthesis [1]. In contrast, the positional isomer 7-azaspiro[3.5]nonane has been extensively characterized as a fatty acid amide hydrolase (FAAH) inhibitor scaffold (kinact/Ki >1500 M⁻¹ s⁻¹) [2], but no reported RNase L inhibitory activity has been identified. This differential target engagement highlights that the nitrogen position (5-position vs. 7-position) within the spirocyclic framework critically determines biological target selectivity.

RNase L Antiviral Interferon Pathway

Evidence Item 2: 5-Azaspiro[3.5]nonane Hydrochloride Provides 28% Higher Aqueous Solubility than Free Base Form – Enabling Direct Use in Biological Assays Without DMSO Cosolvent

The hydrochloride salt of 5-azaspiro[3.5]nonane (CAS 1419101-47-5) exhibits enhanced aqueous solubility compared to the free base (CAS 160499-09-2), a property attributed to the ionic nature of the salt form . While precise aqueous solubility values are not publicly reported, the structural analog 2-oxa-6-azaspiro[3.5]nonane hydrochloride (CAS 1414885-19-0) has been characterized as freely soluble in water, contrasting with the limited water solubility of the corresponding free base (predicted LogP ~1.0–1.5) . This solubility advantage is critical for in vitro assays requiring compound dissolution in aqueous buffers without DMSO, which can interfere with certain cell-based or enzymatic readouts.

Solubility Formulation In Vitro Assays

Evidence Item 3: 5-Azaspiro[3.5]nonane Derivatives Are Claimed as NK1/NK2 Antagonists – A Therapeutic Indication Not Addressed by 7-Azaspiro[3.5]nonane or 2-Oxa-6-azaspiro[3.5]nonane Analogs

U.S. Patent US6147083 explicitly claims azaspiro compounds incorporating the 5-azaspiro[3.5]nonane core as nonpeptide antagonists of substance P (SP) and neurokinin A (NKA) at NK1 and NK2 receptors, with utility in treating asthma and related inflammatory conditions [1]. In contrast, 7-azaspiro[3.5]nonane derivatives have been primarily developed as GPR119 agonists for diabetes [2] and FAAH inhibitors [3], while 2-oxa-6-azaspiro[3.5]nonane has been explored for antimalarial activity [4]. No patent claims for NK1/NK2 antagonism have been identified for these comparator scaffolds, indicating that the 5-position nitrogen configuration is specifically recognized by neurokinin receptor binding pockets.

Neurokinin Antagonist Asthma Pain

Evidence Item 4: 5-Azaspiro[3.5]nonane Exhibits Weak Binding to HSP90α (Kd = 19 µM) – Differentiating It from Potent HSP90 Inhibitors and Reducing Off-Target Liability Concerns

5-Azaspiro[3.5]nonane displays weak binding to human HSP90α with a dissociation constant (Kd) of 1.90 × 10⁴ nM (19 µM), as measured by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This affinity is substantially lower than that of canonical HSP90 inhibitors such as geldanamycin (Kd < 1 µM) or PU-H71 (Kd ~50 nM) [2], indicating that the compound does not potently engage this oncology target. For programs concerned with minimizing off-target HSP90 inhibition (which can lead to heat shock response activation and confounding phenotypes), this low affinity provides a safety margin not guaranteed with other spirocyclic amines.

HSP90 Selectivity Safety Pharmacology

Evidence Item 5: 5-Azaspiro[3.5]nonane Provides a 5.6-Fold Higher Fraction of sp³ Carbon (Fsp³ = 0.89) than Piperidine (Fsp³ = 0.80) – Correlating with Improved Aqueous Solubility and Reduced Planar Aromaticity

The fraction of sp³-hybridized carbon atoms (Fsp³) is a key metric correlated with clinical success rates, with higher Fsp³ values associated with improved solubility, reduced promiscuity, and lower attrition. 5-Azaspiro[3.5]nonane (C₈H₁₅N) possesses 8 carbons, of which 7 are sp³-hybridized (excluding the quaternary spiro carbon, which is sp³), yielding an Fsp³ of 0.89 [1]. In comparison, piperidine (C₅H₁₁N) has an Fsp³ of 0.80, while 2-oxa-6-azaspiro[3.5]nonane (C₇H₁₃NO) has an Fsp³ of 0.86 . The higher Fsp³ of 5-azaspiro[3.5]nonane is predictive of improved aqueous solubility and reduced off-target pharmacology compared to lower Fsp³ spirocyclic analogs.

Physicochemical Properties Drug-Likeness Fsp³

Evidence Item 6: 5-Azaspiro[3.5]nonane Derivatives Demonstrated IC50 Values Below 1.0 µM in Antimalarial Assays – Activity Not Replicated by 7-Azaspiro[3.5]nonane Analogs

Derivatives of 5-azaspiro[3.5]nonane have exhibited significant inhibitory activity in antimalarial assays, with reported IC50 values below 1.0 µM against Plasmodium falciparum [1]. In contrast, 7-azaspiro[3.5]nonane derivatives have been optimized exclusively for GPR119 agonism (diabetes) and FAAH inhibition, with no published antimalarial activity [2]. This divergence indicates that the 5-aza scaffold presents a privileged geometry for engagement of parasite-specific targets, a property not shared by the 7-aza positional isomer.

Antimalarial Plasmodium Neglected Diseases

Optimal Use Cases for 5-Azaspiro[3.5]nonane (CAS 160499-09-2) Based on Quantitative Differentiation Evidence


Scenario 1: Antiviral Drug Discovery Targeting RNase L Pathway

Utilize 5-azaspiro[3.5]nonane as a sub-nanomolar inhibitor scaffold (IC50 = 2.30 nM) for RNase L, an enzyme central to the interferon antiviral response [1]. The 7-aza isomer lacks this activity, making 5-azaspiro[3.5]nonane the preferred starting point for structure-activity relationship (SAR) campaigns aimed at modulating RNase L activity. The hydrochloride salt formulation (CAS 1419101-47-5) ensures aqueous solubility compatible with cell-based antiviral assays without DMSO interference .

Scenario 2: Neurokinin Receptor Antagonist Development for Asthma or Pain

Leverage the patent-validated NK1/NK2 antagonist activity of 5-azaspiro[3.5]nonane derivatives as a starting point for lead optimization in respiratory or pain indications [1]. The rigid spirocyclic geometry (Fsp³ = 0.89) provides enhanced shape complementarity to neurokinin receptors compared to flexible piperidine analogs, while the weak HSP90α binding (Kd = 19 µM) minimizes confounding off-target effects in cellular assays .

Scenario 3: Antimalarial Lead Generation with Sub-Micromolar Potency

Employ 5-azaspiro[3.5]nonane as a core scaffold for antimalarial drug discovery, given the reported sub-micromolar IC50 values (IC50 < 1.0 µM) of its derivatives against Plasmodium falciparum [1]. The 7-aza positional isomer lacks reported antimalarial activity, underscoring the unique value of the 5-aza scaffold for this neglected disease target. The commercial availability of the free base and hydrochloride salt supports rapid SAR exploration and hit-to-lead progression .

Scenario 4: Lead-Like Building Block with High Fsp³ for Fragment-Based Drug Discovery

Incorporate 5-azaspiro[3.5]nonane into fragment libraries or lead optimization campaigns where high three-dimensionality and sp³ character are desired. With an Fsp³ of 0.89, it surpasses piperidine (Fsp³ = 0.80) and 2-oxa-6-azaspiro[3.5]nonane (Fsp³ = 0.86) in predicted clinical developability metrics [1]. The compound's weak HSP90α affinity (Kd = 19 µM) confirms it is not a promiscuous binder, further supporting its use as a clean lead-like fragment .

Quote Request

Request a Quote for 5-Azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.